Abietyl acetate
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Overview
Description
Abietyl acetate is an organic compound with the molecular formula C22H34O2. It is an ester derived from abietic acid, a naturally occurring resin acid found in rosin. This compound is known for its pleasant odor and is commonly used in fragrances and as a flavoring agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Abietyl acetate can be synthesized through the esterification of abietic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound often involves the use of rosin as a starting material. Rosin is treated with acetic anhydride in the presence of a catalyst to produce this compound. The reaction mixture is then purified through distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Abietyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to yield abietic acid and acetic acid.
Reduction: Reduction of this compound with lithium aluminum hydride can produce abietyl alcohol.
Substitution: This compound can undergo nucleophilic substitution reactions with various nucleophiles to form different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Abietic acid and acetic acid.
Reduction: Abietyl alcohol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Abietyl acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of abietyl acetate involves its interaction with various molecular targets and pathways. In biological systems, this compound can modulate the activity of enzymes and receptors, leading to its observed biological effects. For example, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis through the generation of reactive oxygen species .
Comparison with Similar Compounds
Abietyl acetate can be compared with other similar compounds such as:
Abietyl isothiocyanate: Known for its cytotoxic effects on cancer cell lines.
Abietyl stearate: Used as a coating agent for paper, textiles, and wood.
Abietyl hydroxystearate: Utilized in the production of adhesives and cements.
Uniqueness
This compound is unique due to its pleasant odor and its wide range of applications in fragrances, flavorings, and industrial products. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
54200-50-9 |
---|---|
Molecular Formula |
C22H34O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl]methyl acetate |
InChI |
InChI=1S/C22H34O2/c1-15(2)17-7-9-19-18(13-17)8-10-20-21(4,14-24-16(3)23)11-6-12-22(19,20)5/h8,13,15,19-20H,6-7,9-12,14H2,1-5H3/t19-,20-,21-,22+/m0/s1 |
InChI Key |
JVRVYQYYINXFCM-MYGLTJDJSA-N |
Isomeric SMILES |
CC(C)C1=CC2=CC[C@H]3[C@](CCC[C@@]3([C@H]2CC1)C)(C)COC(=O)C |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)COC(=O)C |
Origin of Product |
United States |
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